molecular formula C23H29NO5 B14718367 1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate CAS No. 13500-67-9

1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate

Cat. No.: B14718367
CAS No.: 13500-67-9
M. Wt: 399.5 g/mol
InChI Key: GDDSDLBLYWXHGT-BTJKTKAUSA-N
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Description

1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate is an organic compound with a complex structure It is characterized by the presence of a propylamino group attached to a diphenylmethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate typically involves multiple steps. One common method includes the condensation reaction of diphenylmethane with a suitable amine, followed by the introduction of a propyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diphenyl-2-methyl-3-(methylamino)propanol
  • 1,1-Diphenyl-2-methyl-3-(ethylamino)propanol
  • 1,1-Diphenyl-2-methyl-3-(butylamino)propanol

Uniqueness

1,1-Diphenyl-2-methyl-3-(propylamino)propanol maleate stands out due to its specific structural features and the presence of the propylamino group. This unique configuration may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

13500-67-9

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-methyl-1,1-diphenyl-3-(propylamino)propan-1-ol

InChI

InChI=1S/C19H25NO.C4H4O4/c1-3-14-20-15-16(2)19(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h4-13,16,20-21H,3,14-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GDDSDLBLYWXHGT-BTJKTKAUSA-N

Isomeric SMILES

CCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCNCC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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